MFCD02730440
Description
Based on structural analogs and related MDL entries (e.g., MFCD13195646 and MFCD00003330), it is inferred to belong to the arylboronic acid family, characterized by a phenyl ring substituted with halogen and boronic acid groups .
Properties
IUPAC Name |
ethyl 4-(furan-2-ylmethylamino)-8-methylquinoline-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-3-22-18(21)15-11-20-16-12(2)6-4-8-14(16)17(15)19-10-13-7-5-9-23-13/h4-9,11H,3,10H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDOWIAMDIQTEBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC(=C2N=C1)C)NCC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Properties (Hypothetical Framework):
The compound’s unique reactivity likely stems from its electron-withdrawing substituents (e.g., Cl, Br) and boronic acid moiety, enabling applications in Suzuki-Miyaura couplings, pharmaceutical intermediates, or materials science .
Structural Analogs
Table 1: Structural and Property Comparison
Key Differences :
- Substituent Position : The position of halogens (Br, Cl) alters steric and electronic effects. This compound’s substituents may enhance catalytic activity in cross-couplings compared to the dichloro analog .
- Solubility : Higher solubility (0.24 mg/mL) vs. analogs improves its utility in aqueous-phase reactions .
Functional Analogs
Table 2: Functional Comparison
Research Findings and Limitations
Advantages of this compound
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